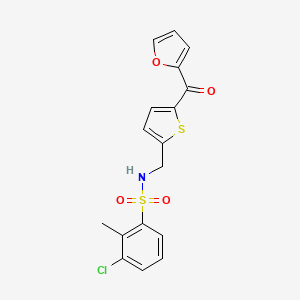

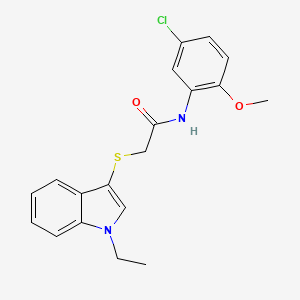

(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

Binding with Bovine Serum Albumin

One of the applications of similar compounds to (E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide involves their interaction with bovine serum albumin (BSA). Studies on p-hydroxycinnamic acid amides, including compounds with structural similarities, have been conducted to investigate their fluorescence binding with BSA, which has implications for understanding protein interactions (Meng et al., 2012).

Two-Channel Imaging Probes

Compounds structurally similar to (E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide have been used as probes for two-channel imaging of nuclear and cytosolic compartments in cells. These probes are brightly fluorescent when bound to DNA and non-fluorescent in aqueous solutions, offering valuable insights into cellular dynamics (Pitter et al., 2015).

Potential PET Agents

Similar compounds have also been synthesized for potential use as PET (Positron Emission Tomography) agents. These agents are designed for imaging specific enzymes in neuroinflammation, which is a critical area in neurodegenerative disease research (Wang et al., 2018).

Anticancer and Anti-5-Lipoxygenase Agents

Another significant application is in the synthesis of novel derivatives for potential use as anticancer and anti-5-lipoxygenase agents. These derivatives have been tested for cytotoxic and inhibitory activities, contributing to cancer and inflammation research (Rahmouni et al., 2016).

Histamine H4 Receptor Ligands

Additionally, 2-aminopyrimidines, similar in structure to the compound , have been studied as ligands for the histamine H4 receptor. These studies aim to optimize potency for potential therapeutic applications in anti-inflammatory and pain management treatments (Altenbach et al., 2008).

Pesticidal Activities

The compound's structural analogs have also been explored for their pesticidal activities against various pests and fungi, suggesting potential applications in agriculture (Choi et al., 2015).

Wirkmechanismus

Biochemical Pathways

Without specific information on CHEMBL4280910, it’s challenging to summarize the exact biochemical pathways it affects . Typically, a compound can influence one or more biochemical pathways, leading to downstream effects that can be beneficial (therapeutic effects) or harmful (side effects).

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability These factors can include pH, temperature, presence of other compounds or co-factors, and the biological environment within the body

Eigenschaften

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O/c1-23-8-10-24(11-9-23)17-12-16(20-13-21-17)22-18(25)7-4-14-2-5-15(19)6-3-14/h2-7,12-13H,8-11H2,1H3,(H,20,21,22,25)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVYFUQVOYQQOQ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-fluorophenyl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2792624.png)

![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)

![(E)-2-((4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2792630.png)

![3-methyl-1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2792632.png)

![N-(sec-butyl)-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide](/img/structure/B2792637.png)